molecular formula C14H15NO4Rh2 B8192740 (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium

Cat. No.: B8192740
M. Wt: 467.08 g/mol
InChI Key: ALWKIPYGKZZNHZ-YQFADDPSSA-N
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Description

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium is a complex organometallic compound. This compound is notable for its unique structure, which includes a rhodium metal center coordinated to a chiral organic ligand. The presence of the rhodium metal imparts unique catalytic properties to the compound, making it valuable in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand. This can be achieved through several synthetic routes, including:

    Direct Coordination: The organic ligand is reacted with a rhodium precursor, such as rhodium chloride, under controlled conditions to form the desired complex.

    Ligand Exchange: An existing rhodium complex is reacted with the organic ligand, resulting in the exchange of ligands and formation of the target compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale coordination reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can facilitate the oxidation of organic substrates.

    Reduction: The compound can also act as a catalyst in reduction reactions.

    Substitution: Ligand exchange reactions are common, where the organic ligand can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction Reactions: Reducing agents such as hydrogen gas or hydrides are often used.

    Substitution Reactions: Ligand exchange can be facilitated by using excess ligand or applying heat.

Major Products

The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced products.

Scientific Research Applications

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.

    Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique metal-ligand interactions.

    Medicine: Explored for its anticancer properties, as rhodium complexes can interact with DNA and proteins.

    Industry: Utilized in industrial processes for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates, facilitating chemical transformations. The molecular targets and pathways involved include:

    DNA and Proteins: In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to therapeutic effects.

    Catalytic Sites: In catalytic applications, the rhodium center acts as the active site, enabling various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Rhodium Acetate: Another rhodium complex with similar catalytic properties.

    Rhodium Chloride: A common precursor used in the synthesis of various rhodium complexes.

    Rhodium Carbonyl Complexes: Known for their use in hydroformylation reactions.

Uniqueness

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium is unique due to its chiral organic ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4.2Rh/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4-7,10H,1-3H3,(H,18,19);;/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWKIPYGKZZNHZ-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4Rh2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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